molecular formula C22H22O4 B3941102 3-benzyl-4,7-dimethyl-5-(1-methyl-2-oxopropoxy)-2H-chromen-2-one

3-benzyl-4,7-dimethyl-5-(1-methyl-2-oxopropoxy)-2H-chromen-2-one

Cat. No.: B3941102
M. Wt: 350.4 g/mol
InChI Key: WCXLSLKYLLQSEA-UHFFFAOYSA-N
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Description

3-benzyl-4,7-dimethyl-5-(1-methyl-2-oxopropoxy)-2H-chromen-2-one is a synthetic organic compound belonging to the class of chromen-2-one derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound features a chromen-2-one core with various substituents, including benzyl, dimethyl, and oxopropoxy groups, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-benzyl-4,7-dimethyl-5-(1-methyl-2-oxopropoxy)-2H-chromen-2-one typically involves multi-step organic reactions. One common synthetic route includes:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-hydroxycoumarin, benzyl bromide, and acetylacetone.

    Step 1 - Alkylation: 4-hydroxycoumarin undergoes alkylation with benzyl bromide in the presence of a base like potassium carbonate to form 3-benzyl-4-hydroxycoumarin.

    Step 2 - Methylation: The hydroxyl group at position 4 is methylated using methyl iodide and a base such as sodium hydride, yielding 3-benzyl-4-methoxy-7-methylcoumarin.

    Step 3 - Acylation: The final step involves the acylation of the methoxy group with acetylacetone under acidic conditions to produce this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions, and purification techniques such as recrystallization and chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

3-benzyl-4,7-dimethyl-5-(1-methyl-2-oxopropoxy)-2H-chromen-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert ketone groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or oxopropoxy groups, introducing different functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-benzyl-4,7-dimethyl-5-(1-methyl-2-oxopropoxy)-2H-chromen-2-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-benzyl-4,7-dimethyl-5-(1-methyl-2-oxopropoxy)-2H-chromen-2-one involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.

    Pathways: It can influence various biochemical pathways, such as those involved in inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    4-hydroxycoumarin: A precursor in the synthesis of various chromen-2-one derivatives.

    Warfarin: A well-known anticoagulant with a similar chromen-2-one core.

    Coumarin: A naturally occurring compound with a simpler structure.

Uniqueness

3-benzyl-4,7-dimethyl-5-(1-methyl-2-oxopropoxy)-2H-chromen-2-one is unique due to its specific substituents, which confer distinct chemical properties and biological activities compared to other chromen-2-one derivatives. Its benzyl, dimethyl, and oxopropoxy groups contribute to its potential as a versatile compound in various scientific and industrial applications.

Properties

IUPAC Name

3-benzyl-4,7-dimethyl-5-(3-oxobutan-2-yloxy)chromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22O4/c1-13-10-19(25-16(4)15(3)23)21-14(2)18(22(24)26-20(21)11-13)12-17-8-6-5-7-9-17/h5-11,16H,12H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCXLSLKYLLQSEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(=C(C(=O)O2)CC3=CC=CC=C3)C)C(=C1)OC(C)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-benzyl-4,7-dimethyl-5-(1-methyl-2-oxopropoxy)-2H-chromen-2-one
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3-benzyl-4,7-dimethyl-5-(1-methyl-2-oxopropoxy)-2H-chromen-2-one
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3-benzyl-4,7-dimethyl-5-(1-methyl-2-oxopropoxy)-2H-chromen-2-one
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3-benzyl-4,7-dimethyl-5-(1-methyl-2-oxopropoxy)-2H-chromen-2-one
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3-benzyl-4,7-dimethyl-5-(1-methyl-2-oxopropoxy)-2H-chromen-2-one
Reactant of Route 6
3-benzyl-4,7-dimethyl-5-(1-methyl-2-oxopropoxy)-2H-chromen-2-one

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